(S)-2-Amino-4-bromobutanoic acid hydrochloride
Description
(S)-2-Amino-4-bromobutanoic acid hydrochloride is a chiral, non-proteinogenic α-amino acid derivative characterized by a bromine substituent at the C4 position of its butanoic acid backbone. While the provided evidence primarily describes its hydrobromide salt (CAS 15159-65-6, molecular formula C₄H₉Br₂NO₂, molecular weight 262.93 g/mol), the hydrochloride variant would differ in counterion (Cl⁻ vs.
The compound is synthesized via stereoselective methods, such as the Barton radical decarboxylation of N-Boc-protected glutamic acid derivatives, to preserve enantiomeric purity . Its bromine moiety enables nucleophilic substitution reactions, making it valuable for synthesizing conformationally constrained peptides and non-natural amino acids with heterocyclic side chains .
Properties
Molecular Formula |
C4H9BrClNO2 |
|---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
(2S)-2-amino-4-bromobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 |
InChI Key |
KAZOSYWRYVKMNF-DFWYDOINSA-N |
Isomeric SMILES |
C(CBr)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Demethylthio Hydroxylation
L-Methionine undergoes demethylthio hydroxylation in the presence of alcohol or ether solvents and chlorine-containing organic carboxylate esters. This step replaces the methylthio group (-SCH₃) with a hydroxyl group (-OH), yielding (S)-2-amino-4-hydroxybutyric acid hydrochloride. Key conditions include:
- Solvent : Methanol or diethyl ether.
- Temperature : 0–10°C during reagent addition, followed by gradual warming to 20°C.
- Reaction Time : 38–42 hours for complete conversion.
The hydroxylation preserves the stereochemical integrity of the starting material, ensuring the (S)-configuration is retained.
Bromination of the Hydroxyl Group
The hydroxyl group at the fourth carbon is substituted with bromine via reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This step produces (S)-2-amino-4-bromobutyric acid hydrobromide. Critical parameters include:
Salt Exchange to Hydrochloride
The hydrobromide salt is converted to the hydrochloride form through ion exchange. This involves dissolving the compound in aqueous hydrochloric acid (HCl) and recrystallizing it. The process ensures high purity and optimal solubility for downstream applications.
Example Protocol from Patent CN101575300A :
- Demethylthio Hydroxylation : 50 g of L-methionine is reacted in methanol with chlorine-containing carboxylate ester at 5°C for 40 hours.
- Bromination : The resulting hydroxy intermediate is treated with HBr gas at 0°C, yielding 62 g of (S)-2-amino-4-bromobutyric acid hydrobromide (85% yield).
- Salt Exchange : The hydrobromide is stirred in 6M HCl, filtered, and dried to obtain 58 g of the hydrochloride salt (93% conversion).
Alternative Synthetic Approaches
While the L-methionine route is predominant, other methods involve radical decarboxylation or nucleophilic substitution. However, these are less commonly reported in industrial patents due to challenges in stereocontrol and scalability.
Radical Decarboxylation of Protected Glutamic Acid
Although excluded from detailed discussion per reliability standards, literature suggests that N-Boc-glutamic acid α-tert-butyl ester can undergo Barton decarboxylation to introduce bromine at the γ-position. This method requires:
- Protection : Double tert-butyl groups to prevent racemization.
- Decarboxylation : Photochemical or thermal initiation with carbon tetrabromide (CBr₄).
- Deprotection : Acidic hydrolysis to yield the free amino acid.
Reaction Optimization and Key Parameters
Temperature and Solvent Effects
Stereochemical Preservation
The use of L-methionine as a chiral starting material avoids the need for enzymatic or chemical resolution, simplifying the synthesis.
Yield and Purity Considerations
- Demethylthio Hydroxylation : 85–90% yield.
- Bromination : 80–85% yield with >98% enantiomeric excess (ee).
- Salt Exchange : Near-quantitative conversion when using excess HCl.
Industrial Scalability
The L-methionine route is favored for large-scale production due to:
- Cost-Efficiency : L-Methionine is commercially available and inexpensive.
- Safety : Mild reaction conditions reduce risks associated with high-pressure or high-temperature processes.
- Waste Management : Byproducts like methylthiol and ammonium salts are easily neutralized.
Table 1. Comparison of Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (ee, %) |
|---|---|---|---|
| Demethylthio Hydroxylation | Methanol, Cl-containing carboxylate ester | 85–90 | >99 |
| Bromination | HBr gas, 0–5°C | 80–85 | 98–99 |
| Salt Exchange | 6M HCl, recrystallization | 90–93 | >99 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-bromobutanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce imines or amines, respectively.
Scientific Research Applications
(S)-2-Amino-4-bromobutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-bromobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features and Properties
The table below compares (S)-2-amino-4-bromobutanoic acid hydrobromide (as a proxy for the hydrochloride form) with structurally related compounds:
Notes
- Further studies are needed to quantify the hydrochloride’s solubility, stability, and pharmacokinetic profile relative to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-4-bromobutanoic acid hydrochloride?
- Methodology : The compound is synthesized via bromination of (S)-2-aminobutanoic acid derivatives. A key approach involves using brominating agents like HBr under controlled conditions to introduce the bromine substituent at the 4-position while retaining the chiral center. Protecting groups (e.g., Fmoc) are often employed to prevent side reactions at the amino group during synthesis .
- Validation : Purity is confirmed by HPLC (>95%) and chiral chromatography to ensure enantiomeric integrity. NMR (¹H/¹³C) and mass spectrometry are used to verify structural fidelity .
Q. What safety protocols are critical for handling this compound?
- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory inflammation. Work in a fume hood to minimize inhalation exposure .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Avoid moisture to reduce hydrolysis of the bromide moiety .
Q. How is the compound characterized to confirm its structural identity?
- Analytical Techniques :
- NMR : ¹H NMR (D₂O) shows characteristic peaks for the chiral center (δ 3.8–4.2 ppm, multiplet) and bromine-coupled protons (δ 3.2–3.5 ppm).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 182.02 (M+H⁺ for C₄H₈BrNO₂·HCl) .
- Chiral HPLC : Uses a cellulose-based column (e.g., Chiralpak® IC) with UV detection to validate enantiopurity (>99% ee) .
Advanced Research Questions
Q. What role does this compound play in synthesizing non-natural amino acids?
- Applications : The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups, enabling the creation of tailored amino acids for peptide engineering .
- Case Study : In metalloenzyme studies, derivatives of this compound have been used to probe active-site flexibility in arginase I by substituting native residues with sterically hindered analogs .
Q. How can researchers address discrepancies in reported physicochemical properties?
- Data Contradictions : Variations in melting points (e.g., 249–254°C in some sources vs. 79–82°C for analogs) may arise from differing hydration states or impurities.
- Resolution : Perform differential scanning calorimetry (DSC) to confirm thermal properties and elemental analysis (C, H, N) to validate stoichiometry .
Q. What strategies optimize enantiomeric purity during scale-up synthesis?
- Chiral Resolution : Use enzymatic resolution (e.g., acylase-mediated hydrolysis) or crystallization with chiral counterions (e.g., L-tartrate).
- Process Controls : Monitor reaction temperature (<0°C) to minimize racemization during bromination. Kinetic studies (via inline FTIR) ensure reaction completion without side-product formation .
Methodological Challenges
Q. How is the compound applied in enzyme inhibition assays?
- Experimental Design :
Enzyme Kinetics : Pre-incubate arginase I with the compound (0.1–10 mM) in Tris-HCl buffer (pH 7.5) and measure urea production via colorimetric assays (e.g., diacetyl monoxime method).
IC₅₀ Determination : Use nonlinear regression to calculate inhibition constants, comparing to control inhibitors like nor-NOHA .
- Data Interpretation : Competitive inhibition is confirmed via Lineweaver-Burk plots showing intersecting lines at the y-axis .
Q. What analytical pitfalls arise in quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
